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Compound of Interest

Compound Name: (R)-1-(2-Chlorophenyl)ethanol
120466-66-2; 131864-71-6;
CAS No.:
13524-04-4
Cat. No.: B2680201

Get Quote
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Technical Guide for Pharmaceutical Development

Executive Summary

(R)-1-(2-Chlorophenyl)ethanol (CAS: 120466-66-2) is a critical chiral building block utilized in
the asymmetric synthesis of pharmaceutical intermediates, most notably for the bronchodilator
L-Cloprenaline and as a stereochemical reference standard for impurities in Asenapine
manufacturing.[1]

This guide provides a definitive analysis of its absolute configuration, validated analytical
separation methods, and scalable synthesis protocols. It establishes the correlation between
the (R)-configuration and its dextrorotatory (+) optical activity, a crucial quality attribute for
regulatory compliance in drug development.
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Property Specification

IUPAC Name (1R)-1-(2-chlorophenyl)ethanol
CAS Number 120466-66-2

Molecular Formula CsHoCIO

Molecular Weight 156.61 g/mol

Chirality (R)-Enantiomer

Optical Rotation (c=1, CHCl5)

Appearance Colorless to light yellow liquid

Stereochemical Analysis & Absolute Configuration
Cahn-Ingold-Prelog (CIP) Priority Assignment

The absolute configuration is determined by assigning priorities to the four substituents
attached to the chiral benzylic carbon based on atomic number and connectivity.[1]

Priority 1: -OH Group (Oxygen, Atomic #8).[1]

o Priority 2: 2-Chlorophenyl Group. The benzylic carbon is attached to the aromatic ring carbon
(C1). This C1 is bonded to C2(Cl) and C6(C). The presence of the high-atomic-mass
Chlorine (Atomic #17) on the ortho-position confirms this group's priority over the methyl

group.[1]
e Priority 3: -CHs Group (Carbon, Atomic #6, bonded to H, H, H).[1]
 Priority 4: -H Atom (Hydrogen, Atomic #1).

Configuration Assignment: Viewing the molecule with the lowest priority group (-H) pointing
away from the viewer, the sequence from 1 - 2 — 3 traces a Clockwise direction. Therefore,
the absolute configuration is (R).

Optical Rotation Correlation

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://hymasynthesis.com/
https://hymasynthesis.com/
https://hymasynthesis.com/
https://hymasynthesis.com/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2680201?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental data confirms a direct correlation between the (R)-configuration and
dextrorotation in chloroform.

* (R)-1-(2-Chlorophenyl)ethanol:
(Dextrorotatory)
¢ (S)-1-(2-Chlorophenyl)ethanol:

(Levorotatory)

Critical Note: The ortho-chloro substituent exerts a significant steric effect that distinguishes its

specific rotation magnitude from para-isomers.[1]

Asymmetric Synthesis Protocols
Biocatalytic Reduction (Green Chemistry Route)

Biocatalysis is the preferred industrial route due to high enantioselectivity (>99% ee) and mild
conditions. The reduction of 2'-chloroacetophenone (1-(2-chlorophenyl)ethanone) can be
directed to the (R)-enantiomer using specific ketoreductases (KREDs) or whole-cell
biocatalysts.

Protocol: Whole-Cell Reduction using Saccharomyces cerevisiae

Inoculum Preparation: Cultivate S. cerevisiae B5 in YPD medium at 30°C for 24 hours.

Biotransformation: Suspend wet cells (100 g/L) in phosphate buffer (pH 8.0).

Substrate Addition: Add 2'-chloroacetophenone (10 mM) and glucose (as a cofactor
regenerator).

Incubation: Shake at 30°C for 48 hours.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b2680201/docs?utm_src=pdf-body#stereochemistry-and-absolute-configuration-of-r-1-2-chlorophenyl-ethanol
https://hymasynthesis.com/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2680201?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Extraction: Centrifuge to remove cells. Extract supernatant with ethyl acetate.[1]

¢ Purification: Dry over Na2SO4 and concentrate in vacuo.

Chemical Asymmetric Transfer Hydrogenation (ATH)

For non-biological workflows, Ru-catalyzed transfer hydrogenation offers a scalable alternative.

[1]

Protocol:

Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN]

Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)

Solvent: Dichloromethane or Methanol

Conditions: Stir at 25-30°C for 12-24 hours.

Yield: Typically >90% with >95% ee.[1]

Biocatalysis

—/_ETO/ML—V (S. cerevisiae / KREDs) NADH Dependent
2'-Chloroacetophenone - . . X N (R)-1-(2-Chlorophenyl)ethanol
(Prochiral Ketone) »-| Asymmetric Reduction |  Chemical Route Hydride Transfer (>99% ee)

Chemocatalysis
(Ru-Noyori Catalyst)

Click to download full resolution via product page

Figure 1: Dual-pathway workflow for the asymmetric synthesis of (R)-1-(2-
Chlorophenyl)ethanol.

Analytical Characterization & Validation
Chiral HPLC Method

Accurate determination of enantiomeric excess (ee) is performed using polysaccharide-based
chiral stationary phases. The ortho-substitution requires specific mobile phase tuning to prevent
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peak tailing.[1]

Method Parameters:

Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 um)

o Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate)[2]

» Mobile Phase: n-Hexane : Isopropanol (98 : 2 v/v)[3]

e Flow Rate: 1.0 mL/min[3]

e Detection: UV @ 220 nm or 254 nm

e Temperature: 25°C

Elution Profile: Under these conditions, the enantiomers are baseline separated.
e (S)-Enantiomer:

[3]

e (R)-Enantiomer:

(Elutes second on OD-H typically, but order must be confirmed with reference standard due
to ortho effects).

Decision Tree for Configuration Assignment
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Figure 2: Logic flow for determining the absolute configuration of 1-(2-chlorophenyl)ethanol
samples.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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